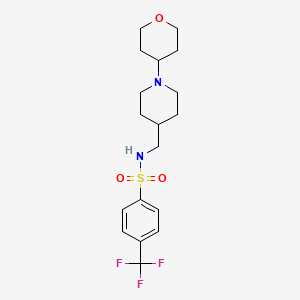

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a tetrahydropyran (THP) moiety fused to a piperidine ring, with a 4-(trifluoromethyl)benzenesulfonamide group at the N-terminus. The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins, a feature shared with several analogs discussed below.

Properties

IUPAC Name |

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F3N2O3S/c19-18(20,21)15-1-3-17(4-2-15)27(24,25)22-13-14-5-9-23(10-6-14)16-7-11-26-12-8-16/h1-4,14,16,22H,5-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZDBANQBUVMGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine intermediate is replaced by the tetrahydropyran moiety.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Strong nucleophiles such as sodium methoxide in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of N-oxides.

Reduction: Conversion to amines.

Substitution: Introduction of various nucleophiles at the trifluoromethyl position.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives containing sulfonamide groups have been evaluated for their efficacy against various cancer cell lines, including HCT-116 and MCF-7. These studies suggest that the trifluoromethyl substitution may enhance cytotoxic activity due to improved receptor binding affinity .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activities. Research has shown that certain benzenesulfonamide derivatives possess significant antibacterial effects against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The mechanism often involves inhibition of bacterial enzymes critical for cell wall synthesis .

Case Study: Anticancer Evaluation

In a study published in Molecules, novel sulfonamide derivatives were synthesized and tested for their anticancer activity. The results indicated that modifications in the sulfonamide structure significantly affected cytotoxicity against human cancer cell lines, suggesting that N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide could serve as a lead compound for further development in anticancer therapies .

Case Study: Antimicrobial Activity

A recent investigation into new thiopyrimidine–benzenesulfonamide compounds demonstrated their ability to suppress biofilm formation in bacterial isolates associated with hospital-acquired infections. These findings highlight the potential of related compounds, including this compound, as candidates for addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the sulfonamide moiety can form hydrogen bonds with active site residues. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydropyran-Piperidine Scaffolds

a. N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine ()

- Structure : Shares the tetrahydropyran and piperazine/piperidine core but replaces the benzenesulfonamide with a cyclopentyl-isopropyl group and a trifluoromethylphenyl-piperazine moiety.

- Molecular Weight : 468.2 g/mol (C₂₅H₃₆F₃N₃O₂).

- Key Differences : The absence of a sulfonamide group and the inclusion of a cyclopentyl-isopropyl chain may reduce solubility compared to the target compound. Positional isomers (ortho, meta, para trifluoromethylphenyl) in this family show varying biological activities, highlighting the importance of substituent placement .

b. N-[(1R,3S)-3-({4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbonyl)-3-isopropylcyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine ()

- Structure : Features a pyrimidine ring instead of the benzenesulfonamide, with a methyltetrahydropyran group.

- Synthesis : Uses STAB-mediated reductive amination, similar to the target compound’s inferred pathway.

Benzenesulfonamide Derivatives with Varied Substituents

a. 4-(tert-butyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide ()

- Structure : Replaces the piperidin-4-ylmethyl group with a trifluoroethyl-tetrahydropyranamine and a tert-butyl substituent.

b. N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide ()

- Structure : Integrates a bromopyrimidine-thioether linkage and a methoxyphenyl group.

- Activity : Bromine and sulfur atoms may improve electrophilic reactivity, making it suitable for covalent inhibition strategies. However, the methoxy group could reduce metabolic stability compared to the trifluoromethyl group in the target compound .

Piperidine-Based Sulfonamides with Heterocyclic Moieties

a. N-(2-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide ()

- Structure : Contains a pyrazole-pyridine core instead of tetrahydropyran.

- Activity : Demonstrates in vitro anticancer activity and kinase inhibition, suggesting that the target compound may share similar therapeutic applications. However, the hydroxyl group in this analog could increase susceptibility to glucuronidation .

Comparative Data Table

Key Findings and Implications

- Trifluoromethyl Group: Compounds with para-trifluoromethyl substituents (e.g., target compound, ) exhibit enhanced metabolic stability and target binding compared to ortho/meta isomers or non-fluorinated analogs .

- Sulfonamide vs. Heterocycles : Sulfonamide-containing compounds (target, ) generally show better solubility than pyrimidine or pyrazole derivatives (), but may have reduced cell permeability.

- Synthetic Flexibility : Reductive amination (STAB) is a common method for piperidine-tetrahydropyran scaffolds, enabling modular substitution for optimization .

Biological Activity

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a tetrahydro-2H-pyran moiety and a trifluoromethyl group attached to a benzenesulfonamide. The general synthetic route involves:

- Formation of the Piperidine Derivative : The synthesis typically begins with the preparation of the piperidine derivative, which is then reacted with a tetrahydropyran derivative.

- Coupling Reactions : The final product is formed through coupling reactions that may involve various coupling agents to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. It is believed to modulate their activity, influencing downstream signaling pathways which can lead to various therapeutic effects.

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been known for their efficacy against various bacterial strains.

- Anticancer Potential : Research has suggested that sulfonamide compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

- Neurological Effects : Compounds analogous to this sulfonamide have shown promise in treating neurological disorders by interacting with neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neurological | Potential treatment for drug addiction |

Case Study: Anticancer Activity

In a study examining the effects of structurally related sulfonamides on cancer cells, it was found that certain derivatives inhibited cell proliferation significantly more than standard treatments like doxorubicin. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzene ring were crucial for enhancing cytotoxicity against A-431 and Bcl-2 Jurkat cell lines .

Q & A

Q. What are the standard synthetic routes for N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including:

- Reductive amination : Piperidine intermediates are functionalized using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) to couple tetrahydro-2H-pyran-4-yl and piperidin-4-ylmethyl groups (e.g., yields ~60–70%) .

- Sulfonylation : 4-(Trifluoromethyl)benzenesulfonyl chloride reacts with the amine intermediate under basic conditions (e.g., triethylamine) to form the sulfonamide .

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization are standard for isolating high-purity products .

Q. How is the compound characterized structurally?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., trifluoromethyl singlet at ~δ 120–125 ppm in C) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak matching theoretical mass) .

- X-ray crystallography : For analogs, crystal structures resolve piperidine and sulfonamide conformations (e.g., torsion angles <10°) .

Advanced Research Questions

Q. How can synthetic yields be optimized for piperidine intermediates?

Critical factors include:

- Reagent stoichiometry : Excess STAB (1.2–1.5 eq) improves reductive amination efficiency .

- Solvent choice : Anhydrous DCM minimizes side reactions (e.g., hydrolysis of imine intermediates) .

- Temperature control : Room-temperature reactions reduce byproduct formation (e.g., overalkylation) .

- Workup protocols : Aqueous sodium bicarbonate quenches unreacted reagents, improving purity pre-chromatography .

Q. How do structural modifications impact biological activity?

Examples from related compounds:

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability .

- Piperidine substitution : Bulkier groups (e.g., tetrahydro-2H-pyran-4-yl) reduce off-target binding in enzyme assays .

- Sulfonamide orientation : Para-substitution on benzene enhances target affinity vs. meta/ortho analogs (IC differences up to 10×) .

Q. How are computational methods applied to study this compound?

- Docking studies : Molecular dynamics simulations predict binding to enzymes (e.g., kinases), validated by experimental IC values .

- DFT calculations : Assess electronic effects of the trifluoromethyl group (e.g., charge distribution at sulfonamide sulfur) .

- ADMET modeling : Predicts pharmacokinetic properties (e.g., logP ~3.5, suggesting moderate blood-brain barrier penetration) .

Q. How should contradictory bioactivity data be resolved?

Case study: Discrepancies in antimicrobial assays may arise from:

- Assay conditions : Variations in bacterial strain susceptibility (e.g., Gram-negative vs. Gram-positive) .

- Solubility limits : Poor aqueous solubility (common with trifluoromethyl groups) can artifactually reduce observed activity .

- Metabolic instability : Rapid hepatic clearance in vivo may contradict in vitro potency .

Resolution : Validate using orthogonal assays (e.g., SPR for binding affinity) and pharmacokinetic profiling .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.